

Fosaltudine Tidoxil and Related Compounds: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fosaltudine Tidoxil

Cat. No.: B1673559

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Disclaimer: This technical guide addresses **Fosaltudine Tidoxil** and the closely related compound, Fozivudine Tidoxil. It is crucial to note that while both are categorized as nucleoside reverse transcriptase inhibitor (NRTI) prodrugs, they are distinct chemical entities with different CAS numbers: 763903-67-9 for **Fosaltudine Tidoxil** and 141790-23-0 for Fozivudine Tidoxil. The majority of publicly available scientific literature, particularly concerning clinical development and efficacy, pertains to Fozivudine Tidoxil. Therefore, this document will primarily focus on Fozivudine Tidoxil, while incorporating the available data on **Fosaltudine Tidoxil**, especially regarding its toxicological profile.

Introduction to Fosaltudine Tidoxil and Fozivudine Tidoxil

Fosaltudine Tidoxil and Fozivudine Tidoxil represent a class of lipid-conjugated prodrugs of nucleoside reverse transcriptase inhibitors designed to improve the parent drug's pharmacokinetic profile and intracellular delivery. Fozivudine Tidoxil is a thioether lipid conjugate of zidovudine (ZDV), a well-established anti-HIV medication.[1][2] This modification aims to enhance oral bioavailability and cellular uptake, potentially leading to improved efficacy and a more favorable side-effect profile compared to the parent drug.[2] **Fosaltudine tidoxil** is also an orally active NRTI and a prodrug of Alovudine.[3]

Mechanism of Action

```
graph LR
    subgraph Extracellular_Space [Extracellular Space]
        A([Oral Administration of Fozvudine Tidool])
    end
    subgraph Intracellular_Space [Intracellular Space (Host Cell)]
        B[Fozvudine Tidool]
        C[Zidovudine Monophosphate (ZDV-MP)]
        D[Zidovudine Diphosphate (ZDV-DP)]
        E[Zidovudine Triphosphate (ZDV-TP) (Active Form)]
    end
    A -- "Absorption & Cellular Uptake" --> B
    B -- "Intracellular Cleavage" --> C
    C -- "Phosphorylation (Cellular Kinases)" --> D
    D -- "Phosphorylation (Cellular Kinases)" --> E
    E -- "Incorporation into viral DNA" --> F([DNA Chain Termination])
    F -- "Reverse Transcription" --> G[Reverse Transcriptase]
    G -- "Reverse Transcription" --> H[Viral RNA]
```

Tech Support

Pharmacokinetics

Phase I and II clinical trials have provided valuable pharmacokinetic data for Fozivudine Tidoxil.

Table 1: Pharmacokinetic Parameters of Fozivudine Tidoxil from a Phase I Dose-Escalating Trial[2]

Parameter	Value (Normalized to 100 mg dose)
Time to Measurable Concentration	2 to 4 hours
Time to Maximum Concentration (Tmax)	4 to 8 hours
Maximum Concentration (Cmax)	1.13 mg/L
Area Under the Curve (AUC)	8.6 mg x h/L
Half-life (t1/2)	3.78 hours

A Phase II trial further confirmed that the plasma half-life of Fozivudine Tidoxil is significantly longer than that of its parent drug, ZDV, which supports the potential for once-daily dosing.[1]

Clinical Efficacy and Safety

A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of Fozivudine Tidoxil monotherapy in 72 treatment-naïve HIV-infected patients over 4 weeks.[1]

Table 2: Efficacy of Fozivudine Tidoxil in a Phase II Clinical Trial[1]

Dosage Group	Mean Change in HIV Viral Load (log10)
200 mg daily	No significant change
400 mg daily	Decrease
200 mg twice daily	Decrease
800 mg daily	Decrease
400 mg twice daily	Decrease
600 mg twice daily	-0.67

Overall, Fozivudine Tidoxil was well-tolerated across all dosage groups. Only one patient discontinued the treatment due to a moderate increase in aminotransaminase activity.[1] A Phase I trial also demonstrated excellent tolerance with single doses up to 1800 mg.[2]

Toxicology: Mitochondrial Toxicity of Fosalvudine Tidoxil

A study in rats investigated the potential for mitochondrial toxicity of **Fosalvudine Tidoxil**. The results indicated that oral administration of **Fosalvudine Tidoxil** at doses of 15-100 mg/kg/day for 8 weeks induced significant mitochondrial DNA (mtDNA) depletion in the liver.[3]

Table 3: Hepatic Mitochondrial DNA Depletion in Rats Treated with **Fosalvudine Tidoxil**[3]

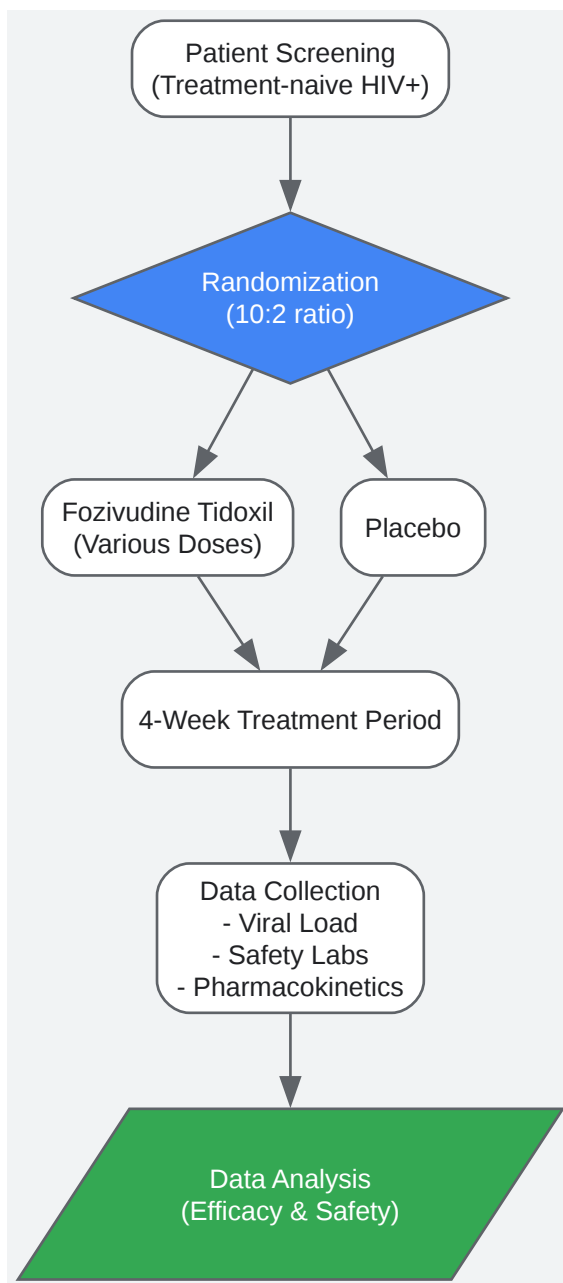
Dosage Group	Mean Hepatic mtDNA (% of control)
15 mg/kg	62%
40 mg/kg	64%
100 mg/kg	47%

These findings highlight a potential safety concern for **Fosalvudine Tidoxil** that warrants further investigation.

Experimental Protocols

Phase II Clinical Trial Methodology for Fozivudine Tidoxil^[1]

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 72 HIV-infected patients with no prior antiretroviral therapy.
- Randomization: In each dosage group, 12 patients were randomized in a 10:2 ratio to receive either Fozivudine Tidoxil or a placebo.
- Dosage Groups: 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice daily, and 600 mg twice daily.
- Treatment Duration: 4 weeks.
- Primary Endpoints: Safety and efficacy (change in HIV viral load).
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of Fozivudine Tidoxil and ZDV.



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Simplified workflow of the Phase II clinical trial for Fozivudine Tidoxil.

Synthesis and Formulation

Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate.[1] For oral administration in clinical trials, it has been formulated in capsule and tablet forms.[2] Detailed information on the chemical synthesis and specific formulations are proprietary and not extensively detailed in the public literature.

Conclusion

Fozivudine Tidoxil is a promising orally active NRTI prodrug of zidovudine with a favorable pharmacokinetic profile that allows for less frequent dosing compared to its parent drug. Clinical studies have demonstrated its potential efficacy in reducing HIV viral load with good tolerability. However, the related compound, **Fosaltudine Tidoxil**, has been associated with mitochondrial toxicity in preclinical studies, which underscores the importance of careful toxicological evaluation of this class of compounds. Further research is needed to fully elucidate the therapeutic potential and long-term safety of these novel NRTI prodrugs.

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